Cas no 862669-17-8 (tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate)

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a fused oxa-aza ring system with a tert-butoxycarbonyl (Boc) protecting group. The spiro[2.5]octane scaffold imparts structural rigidity, which can enhance selectivity in synthetic applications. The Boc group offers stability under basic conditions and facilitates deprotection under mild acidic conditions, making it suitable for stepwise organic synthesis. The 4-methyl substitution may influence steric and electronic properties, potentially improving reactivity or solubility in certain contexts. This compound is valuable in medicinal chemistry and heterocyclic synthesis, particularly for constructing constrained frameworks or as an intermediate in the preparation of bioactive molecules. Its well-defined reactivity profile ensures reproducibility in complex synthetic routes.
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate structure
862669-17-8 structure
Product name:tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
CAS No:862669-17-8
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD31743420
CID:5232687

tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
    • 1,1-dimethylethyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
    • MDL: MFCD31743420
    • Inchi: 1S/C12H21NO3/c1-9-7-13(6-5-12(9)8-15-12)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3
    • InChI Key: KCWTUTJWGBZQPM-UHFFFAOYSA-N
    • SMILES: O1C2(CCN(C(OC(C)(C)C)=O)CC2C)C1

tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100449-250MG
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
250MG
¥ 1,999.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100449-500MG
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
500MG
¥ 3,326.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100449-100mg
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
100mg
¥1361.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744355-250mg
tert-Butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 98%
250mg
¥3594.00 2024-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100449-250mg
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
250mg
¥2182.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1744355-5g
tert-Butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 98%
5g
¥31059.00 2024-04-28
eNovation Chemicals LLC
Y1133028-1g
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
1g
$3000 2025-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100449-500.0mg
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
500.0mg
¥3326.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100449-10G
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
10g
¥ 24,948.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBWB100449-5G
tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
862669-17-8 95%
5g
¥ 14,968.00 2023-04-13

Additional information on tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Introduction to Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS No. 862669-17-8)

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate, identified by its Chemical Abstracts Service (CAS) number 862669-17-8, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic derivative features a unique combination of heterocyclic and acyclic moieties, making it a promising candidate for further exploration in the development of novel therapeutic agents.

The molecular framework of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate consists of a spirocyclic core, which is a key feature that contributes to its distinct chemical and biological properties. The spirocyclic structure arises from the fusion of an oxygen-containing heterocycle (oxa) and an azacycloalkane ring system, creating a rigid scaffold that can influence both the conformational flexibility and the interactions with biological targets. This structural motif has been increasingly recognized for its potential in modulating enzyme activity and receptor binding, making it an attractive scaffold for drug design.

The presence of a tert-butyl group at the 1-position and a methyl group at the 4-position further enhances the compound's pharmacological profile. These substituents not only contribute to steric hindrance, which can be crucial for optimizing binding affinity, but also introduce lipophilic characteristics that may improve membrane permeability. Such features are particularly important in the design of orally active drugs, where bioavailability is a critical factor.

The carboxylate functionality at the 6-position provides an acidic moiety, which can participate in hydrogen bonding interactions with biological targets. This feature is particularly relevant in the design of protease inhibitors and other enzyme-targeting agents, where carboxylate groups often play a pivotal role in mediating binding specificity and affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the potential of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a drug-like molecule. Studies have demonstrated that the spirocyclic core can adopt multiple conformations, which may facilitate interactions with diverse biological targets. Furthermore, the compound's rigid structure can help to stabilize transition states, potentially leading to enhanced enzyme inhibition.

One particularly intriguing aspect of this compound is its potential application in the development of central nervous system (CNS) therapeutics. The spirocyclic scaffold has been shown to cross the blood-brain barrier more effectively than linear analogs, making it a promising candidate for treating neurological disorders. Additionally, preliminary studies suggest that tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate may exhibit neuroprotective properties, which could be exploited in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

In vitro studies have also highlighted the compound's potential as an anti-inflammatory agent. Research indicates that tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can modulate inflammatory pathways by interacting with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators, and their inhibition can lead to significant therapeutic benefits.

The synthesis of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate presents unique challenges due to its complex structural features. However, recent developments in synthetic methodology have made it more feasible to produce this compound on a scalable basis. Advances in transition metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct the spirocyclic core with high selectivity and yield, paving the way for further exploration of its pharmacological potential.

Future research directions for tert-butyl 4-methyl-1-oxya-spiro[2.5]octane carboxylic acid tert butyl ester include exploring its mechanism of action in detail and identifying additional therapeutic applications. Additionally, structure-based drug design approaches can be employed to optimize its binding properties and improve its efficacy as a lead compound for drug development.

The growing interest in spirocyclic compounds underscores their potential as versatile scaffolds for medicinal chemistry applications. As more research emerges on compounds like tert-butyl 4-methylspiro[2.octa azaspiro oxindole]-carbonyl tert butylester, it is likely that new therapeutic opportunities will be uncovered, offering hope for innovative treatments across a range of diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:862669-17-8)tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
A1092056
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):156.0/251.0/417.0/625.0/1876.0